molecular formula C41H43NO12 B3028012 Delgrandine CAS No. 145237-05-4

Delgrandine

Cat. No. B3028012
CAS RN: 145237-05-4
M. Wt: 741.8 g/mol
InChI Key: XDDAEJYWWRYPIF-UHFFFAOYSA-N
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Description

Delgrandine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has unique properties that make it an ideal candidate for use in scientific research. In

Scientific Research Applications

Delphi Technique in Nursing Research

Delgrandine's applications in scientific research are diverse, and one notable area is its utilization in nursing research. The Delphi technique, a method of gathering expert opinions and reaching a consensus, has seen over 1000 research applications since the late 1940s. In nursing, this technique helps in decision-making and judgment maximization, proving to be a valuable tool in the research arsenal of this field. However, it's important to note the ongoing debate regarding its scientific respectability (McKenna, 1994).

Delphinium Staphisagria in Biomedical Research

Delphinium staphisagria, a plant species related to this compound, has been explored for its potential in treating skin wounds caused by insects and other parasites like scabies. Its effectiveness in biomedical research, particularly in controlling ectoparasites in laboratory animals such as mice and rats, has been of interest. This research is crucial since ectoparasites can significantly impact the validity of scientific experiments, especially with immunosuppressed animals (Eibel, Otomura, & Pupulin, 2014).

DELPHI Framework for Impactful Research

The DELPHI (Dynamic Early-warning by Learning to Predict High Impact) framework is an innovative approach in scientific research. It offers early-warning signals for impactful research by learning relationships from scientific literature. This framework, applied to biotechnology-related journals, can identify seminal biotechnologies and predict future high-impact papers. This tool can aid in constructing diversified, impact-optimized funding portfolios (Weis & Jacobson, 2021).

Delphi Technique in Economic Evaluation

In economic evaluation, especially in the context of medicine and health services, the Delphi technique has been used, though less extensively compared to other fields. This technique, due to its structured process of reaching a consensus among experts, is particularly useful where scientific evidence is limited, and opinions vary greatly. It can significantly contribute to the methodology and improve the economic evaluation in these fields (Simoens, 2006).

Delphinidin in Cancer Research

Delphinidin, a compound associated with this compound, shows potential in cancer research. It has been studied for its effects on breast cancer cell lines, including HER2-overexpressing and triple-negative types. Delphinidin exhibits growth inhibitory activity and induces apoptosis in these cells. It's important to note that while delphinidin is used as complementary cancer medicine, concerns have been raised about potential drug antagonism when used with targeted therapies (Ozbay & Nahta, 2011).

properties

IUPAC Name

(4,6,18-triacetyloxy-5-benzoyloxy-7-formyl-17-hydroxy-7,10-dimethyl-15-methylidene-10-azahexacyclo[7.7.1.12,14.01,12.03,8.03,11]octadecan-13-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43NO12/c1-19-17-40-26-28(53-37(48)23-13-9-7-10-14-23)25(19)29(50-20(2)44)32(40)41-31(27(34(40)47)42(6)33(26)41)39(5,18-43)35(51-21(3)45)30(36(41)52-22(4)46)54-38(49)24-15-11-8-12-16-24/h7-16,18,25-36,47H,1,17H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDAEJYWWRYPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C3C4C56C1C3(CC2=C)C(C(C5C(C(C(C6OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)(C)C=O)N4C)O)OC(=O)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

741.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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